Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate
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Overview
Description
Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl group and the pyrazolo[1,5-a]pyrimidine scaffold contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by reacting 4-chlorophenylhydrazine with an appropriate β-ketoester under acidic conditions to form the pyrazole intermediate. This intermediate is then cyclized with a suitable aldehyde to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the sulfanyl group: The pyrazolo[1,5-a]pyrimidine core is then reacted with a thiol reagent, such as ethanethiol, under basic conditions to introduce the sulfanyl group at the 7-position.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions to form the desired product
Chemical Reactions Analysis
Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, the compound may interact with other cellular pathways, such as the NF-κB pathway, to exert its anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyrimidine-3-carboxylate: This compound shares a similar core structure but differs in the functional groups attached, leading to different biological activities.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This derivative has a different substitution pattern on the pyrazole ring, resulting in distinct pharmacological properties
Properties
Molecular Formula |
C20H20ClN3O3S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
ethyl 4-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C20H20ClN3O3S/c1-4-27-18(26)10-16(25)11-28-17-9-12(2)22-20-19(13(3)23-24(17)20)14-5-7-15(21)8-6-14/h5-9H,4,10-11H2,1-3H3 |
InChI Key |
PTTSAIOJSNGFNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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